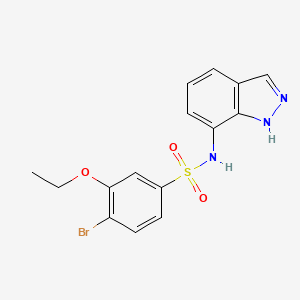

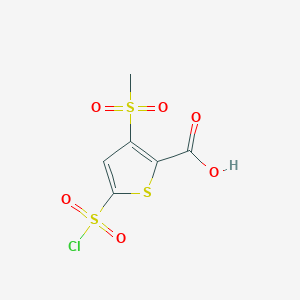

4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

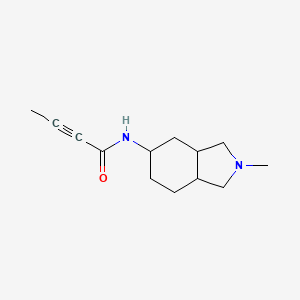

“4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide” is a chemical compound with the molecular formula C15H14BrN3O3S . It has an average mass of 396.259 Da and a monoisotopic mass of 394.993927 Da .

Synthesis Analysis

The synthesis of indazole-containing compounds, such as “this compound”, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . For example, a Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation has been described .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzenesulfonamide group attached to an indazole ring via a nitrogen atom . The indazole ring is substituted at the 7-position with a bromo group and at the 3-position with an ethoxy group .Aplicaciones Científicas De Investigación

Therapeutic Applications of Indazole Derivatives

Indazole derivatives, which share a part of the chemical structure with 4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide, are recognized for their pharmacological importance. These compounds form the basis of numerous compounds with potential therapeutic value. Research indicates that derivatives have shown promising anticancer and anti-inflammatory activity and have found applications in disorders involving protein kinases and neurodegeneration. The study highlights the indazole scaffold's significance in developing new molecules with biological and therapeutic properties (Denya, Malan, & Joubert, 2018).

Biochemical Properties and Experimental Studies of Related Compounds

While the search did not directly return results specific to this compound, it's relevant to consider the research on related compounds such as ebrotidine. Ebrotidine is known for its gastroprotective properties, combining H2-receptor antagonist properties with those of a cytoprotective agent. This research suggests that certain brominated compounds, possibly sharing structural similarities with the query compound, have unique capabilities in promoting mucosal repair and integrity, which could be relevant in understanding the broader implications of related chemical structures in medical applications (Slomiany, Piotrowski, & Slomiany, 1997).

Direcciones Futuras

The future directions for research on “4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential medicinal applications. Given the wide range of biological activities exhibited by indazole-containing compounds , there is significant potential for the development of novel drugs based on these structures.

Mecanismo De Acción

Target of Action

Compounds containing an indazole fragment have been investigated and applied in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . Therefore, it’s plausible that 4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide may interact with similar targets.

Mode of Action

It’s known that indazole derivatives bind with high affinity to multiple receptors , which could be a potential mode of action for this compound.

Biochemical Pathways

Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may affect a broad range of biochemical pathways.

Pharmacokinetics

It’s known that imidazole, a similar heterocyclic compound, is highly soluble in water and other polar solvents , which could suggest good bioavailability for this compound.

Result of Action

Given the broad range of biological activities associated with indazole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.

Action Environment

It’s known that the reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine , suggesting that environmental conditions could potentially influence the synthesis and action of this compound.

Propiedades

IUPAC Name |

4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN3O3S/c1-2-22-14-8-11(6-7-12(14)16)23(20,21)19-13-5-3-4-10-9-17-18-15(10)13/h3-9,19H,2H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGULXIYIPSUFIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC3=C2NN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamide](/img/structure/B2539318.png)

![2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2539322.png)

![2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide](/img/structure/B2539325.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2539336.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2539339.png)